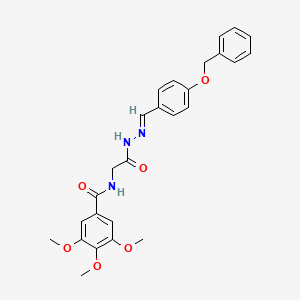![molecular formula C22H17N3O3 B11556865 N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B11556865.png)
N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group attached to a nitrobenzene ring, with a conjugated system of double bonds and phenyl groups, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-2,2-diphenylacetohydrazide
- N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-2-iodobenzohydrazide
Uniqueness
N’-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-4-nitrobenzohydrazide is unique due to its nitrobenzene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
属性
分子式 |
C22H17N3O3 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
N-[(Z)-[(E)-1,3-diphenylprop-2-enylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O3/c26-22(19-12-14-20(15-13-19)25(27)28)24-23-21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-16H,(H,24,26)/b16-11+,23-21- |
InChI 键 |
JHBSQSTVSNXDFL-WJAXQYRFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11556802.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11556804.png)

![4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556811.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556820.png)
![N'-[(E)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-hydroxybenzohydrazide](/img/structure/B11556828.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] propylcarbamothioate](/img/structure/B11556838.png)
![4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11556844.png)
![N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11556849.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11556856.png)
![2-[Methyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11556861.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556862.png)
![4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11556867.png)
![N-(2,5-Dimethylphenyl)-1-{N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11556875.png)
